REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:4]([CH2:13][NH2:14])=[N:5][CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[Cl:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[N:22]=[C:23]=[S:24]>O1CCCC1.C(N(CC)CC)C>[Cl:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[NH:22][C:23]([NH:14][CH2:13][C:4]1[C:3]([Cl:2])=[CH:8][C:7]([C:9]([F:12])([F:10])[F:11])=[CH:6][N:5]=1)=[S:24] |f:0.1|
|
Name
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|
Quantity
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0.12 g
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Type
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reactant
|
Smiles
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Cl.ClC=1C(=NC=C(C1)C(F)(F)F)CN
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Name
|
|
Quantity
|
0.09 g
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Type
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reactant
|
Smiles
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ClC1=C(C=CC=C1)N=C=S
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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catalyst
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Smiles
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C(C)N(CC)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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The solvent was removed by evaporation in vacuo
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Type
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EXTRACTION
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Details
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the residue extracted with ethyl acetate
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Type
|
WASH
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Details
|
washed with 2M hydrochloric acid
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
|
CUSTOM
|
Details
|
the organic phase was evaporated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
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product
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Smiles
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ClC1=C(C=CC=C1)NC(=S)NCC1=NC=C(C=C1Cl)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |